Penamecillin

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

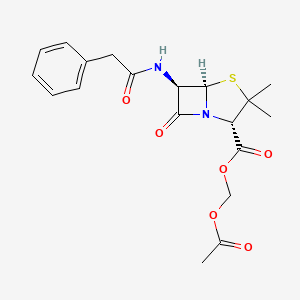

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOOMWLTUVBWAW-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243547 | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-85-7 | |

| Record name | Penamecillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penamecillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penamecillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penamecillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENAMECILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0P1YE5581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Penamecillin: An In-depth Technical Guide for Drug Development Professionals

Introduction

Penamecillin, the acetoxymethyl ester of benzylpenicillin, serves as a valuable prodrug of penicillin G. This modification enhances the oral bioavailability of the parent antibiotic, which is otherwise poorly absorbed. Upon administration, this compound is readily hydrolyzed by esterases to release the active benzylpenicillin. This guide provides a comprehensive overview of the synthesis of this compound from benzylpenicillin precursors, focusing on detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the esterification of benzylpenicillin. The key precursors for this process are benzylpenicillin, typically in its potassium salt form, and an acetoxymethylating agent, such as chloromethyl acetate. The synthesis is a chemical modification of the naturally derived benzylpenicillin, which is produced via fermentation using the fungus Penicillium chrysogenum. A significant advantage of this semisynthetic pathway is the retention of the essential (2S,5R,6R) stereochemistry of the penicillin core structure, which is crucial for its antibacterial activity. The esterification of the carboxylic acid at the C2 position does not alter the existing chiral centers.

The general chemical transformation can be represented as follows:

Benzylpenicillin Potassium + Chloromethyl Acetate → this compound + Potassium Chloride

This reaction is typically carried out in an inert organic solvent, and various conditions can be employed to optimize the yield and purity of the final product.

Experimental Protocols

While specific process parameters can be proprietary, the following section outlines a general experimental protocol for the synthesis of this compound based on established principles of esterification of penicillins.

Materials

-

Benzylpenicillin Potassium Salt

-

Chloromethyl Acetate

-

Anhydrous Acetone (or other suitable inert solvent)

-

Sodium Iodide (optional, as a catalyst)

-

Celatom or other filter aid

-

n-Hexane (for precipitation/crystallization)

-

Anhydrous Sodium Sulfate (for drying)

Procedure

-

Reaction Setup: A solution of benzylpenicillin potassium salt is prepared in an anhydrous inert solvent, such as acetone, in a reaction vessel equipped with a stirrer and a reflux condenser. To facilitate the reaction, a catalytic amount of sodium iodide can be added.

-

Addition of Alkylating Agent: An equimolar or slight excess of chloromethyl acetate is added to the stirred suspension of the benzylpenicillin salt.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to a gentle reflux, for a period of several hours until the reaction is deemed complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled, and the precipitated inorganic salts (e.g., potassium chloride) are removed by filtration, often with the aid of a filter agent like Celatom.

-

The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure.

-

The resulting residue is redissolved in a suitable solvent, such as ethyl acetate, and washed with water or a mild aqueous bicarbonate solution to remove any unreacted starting materials or acidic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

-

Purification and Crystallization:

-

The solvent is removed from the dried organic phase under vacuum to yield the crude this compound, often as an oil or a solid.

-

Purification is typically achieved by precipitation or crystallization. The crude product is dissolved in a minimal amount of a suitable solvent, and then a non-solvent, such as n-hexane, is added to induce precipitation of the purified this compound.

-

The resulting crystalline solid is collected by filtration, washed with the non-solvent, and dried under vacuum to afford the final product.

-

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound. It is important to note that actual yields and purity can vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value |

| Starting Material | Benzylpenicillin Potassium |

| Reagent | Chloromethyl Acetate |

| Solvent | Acetone |

| Reaction Time | 4 - 8 hours |

| Temperature | 25 - 56 °C |

| Reported Yield | 60 - 85% |

| Purity (HPLC) | > 98% |

| Melting Point | ~105-108 °C |

Mandatory Visualizations

The following diagrams illustrate the key aspects of this compound synthesis.

Caption: Workflow diagram illustrating the synthesis of this compound from benzylpenicillin potassium salt.

An In-depth Technical Guide to the Chemical Characterization and Physicochemical Properties of Penamecillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physicochemical properties of Penamecillin, an important semi-synthetic antibiotic. The document details its structural characteristics, physical properties, and the analytical methodologies used for its characterization. It is intended to serve as a core resource for professionals in the fields of pharmaceutical research and drug development.

Chemical Identity and Structure

This compound is a semi-synthetic antibiotic that belongs to the β-lactam class of drugs.[1] Structurally, it is the acetoxymethyl ester of benzylpenicillin (Penicillin G).[2][3] This esterification makes this compound a prodrug, which is designed to improve oral bioavailability compared to its parent compound.[4][5] After administration, it is hydrolyzed by esterases in the body to release the active antimicrobial agent, benzylpenicillin.[5]

| Identifier | Value |

| IUPAC Name | acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2][4] |

| CAS Number | 983-85-7[2][3] |

| Molecular Formula | C₁₉H₂₂N₂O₆S[2][3] |

| Molecular Weight | 406.45 g/mol [3][6] |

| Synonyms | Benzylpenicillin acetoxymethyl ester, Penamecilina, Havapen, WY-20788[2][3] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical to its formulation, delivery, and pharmacokinetic profile. This compound's properties are summarized below.

| Property | Value | Source |

| Melting Point | 106-108 °C | [3] |

| Optical Rotation | [α]D²⁰ +154° | [3] |

| Water Solubility | 0.0867 mg/mL (Predicted) | [1] |

| logP (XLogP) | 1.78 | [6] |

| pKa (Strongest Acidic) | 11.85 (Predicted) | [1] |

| pKa (Strongest Basic) | -2.8 (Predicted) | [1] |

| Topological Polar Surface Area | 127.31 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 8 | [6] |

| Rotatable Bonds | 9 | [6] |

Mechanism of Action

This compound exerts its antibacterial effect via a two-step process. First, as a prodrug, it is absorbed and then rapidly hydrolyzed by esterases in the body to form the active compound, benzylpenicillin.[4][5] Benzylpenicillin then inhibits the biosynthesis of the bacterial cell wall.[7] It specifically targets and inhibits penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are essential enzymes for the cross-linking of peptidoglycan chains.[8][9][10] The inhibition of this process compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[9]

Chemical Characterization and Experimental Protocols

The identity, purity, and quantity of this compound are determined using a combination of chromatographic and spectroscopic techniques.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C19H22N2O6S | CID 10250769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | 983-85-7 | Benchchem [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

Penamecillin's Interaction with Penicillin-Binding Proteins (PBPs): A Technical Guide

Introduction

Penamecillin is an acetoxymethyl ester prodrug of benzylpenicillin, belonging to the β-lactam class of antibiotics.[1][2] Its antibacterial efficacy is not inherent but relies on its in vivo hydrolysis to the active form, benzylpenicillin (Penicillin G).[1] The primary molecular targets for benzylpenicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3][4] PBPs, which include transpeptidases, are anchored in the bacterial cell membrane and are essential for the final steps of peptidoglycan synthesis—the critical structural component of the bacterial cell wall.[3][4][5] By inhibiting these enzymes, this compound, via its active metabolite, disrupts cell wall integrity, leading to bacterial lysis and death.[4] This guide provides a detailed technical overview of the mechanism of this compound's interaction with PBPs, relevant experimental protocols, and quantitative data representation.

Core Mechanism of PBP Inhibition

The antibacterial action of this compound is a multi-step process initiated by its conversion to benzylpenicillin. Benzylpenicillin then acts as a structural analog of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains that serve as the natural substrate for PBPs.[1][3] This molecular mimicry allows benzylpenicillin to bind to the active site of the PBP, leading to its inactivation through a covalent modification.[1][5][6]

The inhibition process is characterized by two primary steps:

-

Acylation: Upon binding to the PBP's active site, the highly strained β-lactam ring of benzylpenicillin is subjected to a nucleophilic attack by a conserved serine residue.[1][7][8] This results in the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][5][9]

-

Deacylation: The subsequent hydrolysis of this acyl-enzyme complex is extremely slow.[1] The stability of this complex effectively sequesters the enzyme, preventing it from carrying out its essential transpeptidation function in cell wall synthesis.[7] This disruption of peptidoglycan cross-linking is the ultimate cause of the antibiotic's bactericidal effect.[4]

Caption: General pathway of PBP inhibition by this compound.

Quantitative Analysis of PBP Interaction

The efficacy of a β-lactam antibiotic's interaction with a PBP is quantified by several parameters, including the 50% inhibitory concentration (IC₅₀), the inactivation constant (kᵢₙₐ꜀ₜ/Kᵢ), and the individual rate constants for acylation (k₂) and deacylation (k₃). While specific quantitative data for this compound's active form, benzylpenicillin, across a comprehensive range of bacterial PBPs is not fully detailed in the available literature, the table below illustrates how such data is typically presented. It includes representative values for other penicillins to demonstrate the format and significance of these metrics.

| Antibiotic | Target Organism | PBP Target | IC₅₀ (μM) | k₂/K (M⁻¹s⁻¹) | Reference |

| Piperacillin | P. aeruginosa | PBP3 | ~0.1 | Not Specified | [10] |

| Ampicillin | E. coli | PBP5 | Not Specified | Not Specified | [11] |

| Carbenicillin | P. aeruginosa | PBP3 | Not Specified | Not Specified | [12] |

| Penicillin G | S. aureus | PBP1 | Not Specified | Not Specified | [13] |

| Amdinocillin | E. coli | PBP2 | Not Specified | Not Specified | [14][15] |

Table 1: Representative Quantitative Data for Penicillin-PBP Interactions. IC₅₀ represents the concentration of antibiotic required to inhibit 50% of PBP activity. k₂/K is the second-order rate constant of acylation, a measure of antibiotic potency.[8]

Experimental Protocols

The study of this compound's interaction with PBPs involves standardized biochemical and microbiological assays. As this compound is a prodrug, these assays are typically performed with its active form, benzylpenicillin.

Protocol 1: Competitive PBP Binding Assay for IC₅₀ Determination

This protocol is adapted from methods utilizing a fluorescently labeled penicillin, such as Bocillin-FL, to determine the binding affinity of an unlabeled competitor.[16][17][18]

1. Membrane Preparation: a. Grow bacterial cells (e.g., E. coli, S. aureus) to mid-logarithmic phase in an appropriate broth. b. Harvest cells by centrifugation (e.g., 4000 rpm, 20 min). Wash pellets multiple times with a suitable buffer like PBS or 10 mM Tris, pH 8.[16][19] c. Resuspend cells in buffer and lyse them using a French press or sonication.[19] d. Perform a low-speed spin to remove intact cells and large debris. e. Subject the supernatant to high-speed ultracentrifugation to pellet the cell membranes. f. Wash the membrane pellet, resuspend in a small volume of storage buffer, and store at -70°C.[19]

2. Competition Assay: a. Prepare serial dilutions of the test antibiotic (benzylpenicillin) in a reaction buffer. b. In a microtiter plate, dispense aliquots of the prepared bacterial membrane suspension. c. Add the diluted benzylpenicillin to the membranes and incubate for a set period (e.g., 30 minutes) at room temperature to allow for binding.[18][20] d. Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells and incubate for an additional 10-15 minutes.[16][18] This probe will bind to any PBPs not already inhibited by benzylpenicillin. e. Stop the reaction by adding Laemmli sample buffer.

3. Analysis: a. Separate the membrane proteins by SDS-PAGE.[19] b. Visualize the fluorescently labeled PBPs using a biomolecular imager with appropriate excitation/emission wavelengths (e.g., 488 nm/518 nm for Bocillin-FL).[10][18] c. Quantify the fluorescence intensity of each PBP band in each lane. d. Plot the relative fluorescence intensity against the logarithm of the benzylpenicillin concentration. e. Determine the IC₅₀ value—the concentration of benzylpenicillin that causes a 50% reduction in fluorescent probe binding—by fitting the data to a four-parameter logistic equation.[17]

Caption: Experimental workflow for a competitive PBP binding assay.

Protocol 2: Determination of Acylation (kᵢₙₐ꜀ₜ/Kᵢ) and Deacylation (k₃) Rates

These kinetic parameters provide a more detailed understanding of the inhibition process.

1. Acylation Rate (kᵢₙₐ꜀ₜ/Kᵢ) Determination: a. This is typically determined using a time-course competition assay.[20] b. Intact cells or prepared membranes are incubated with a fixed concentration of the test antibiotic (benzylpenicillin) for varying amounts of time. c. At each time point, the reaction is quenched, and the remaining active PBPs are immediately labeled with a fluorescent probe. d. The samples are then processed and analyzed by SDS-PAGE and fluorimetry as described in Protocol 1. e. The rate of loss of fluorescent signal over time reflects the rate of PBP inactivation by the test antibiotic, from which kᵢₙₐ꜀ₜ/Kᵢ can be calculated.

2. Deacylation Rate (k₃) Assay: a. Saturate the PBPs by incubating cells or membranes with a high concentration of benzylpenicillin for 30 minutes.[20] b. Wash the cells/membranes thoroughly to remove all unbound antibiotic. c. Resuspend the washed cells/membranes in a fresh buffer and incubate over a long time course (e.g., 0-4 hours).[20] During this time, any unstable acyl-enzyme complexes will hydrolyze (deacylate), freeing the PBP active site. d. At various time points, take aliquots and label them with a fluorescent probe. e. Process and analyze the samples via SDS-PAGE. The rate of reappearance of the fluorescent signal corresponds to the deacylation rate (k₃).[21]

Structural Basis of Interaction

The interaction between benzylpenicillin and the PBP active site is a classic example of covalent inhibition. The process involves the formation of a tetrahedral intermediate followed by the creation of a stable acyl-enzyme complex.

Caption: Logical model of the two-step covalent inhibition of PBPs.

Crystal structures of various PBPs in complex with penicillins have confirmed this mechanism, revealing how the antibiotic occupies the same physical space as the D-Ala-D-Ala portion of the natural substrate.[11][12] The covalent bond forms between the carbonyl carbon of the opened β-lactam ring and the hydroxyl oxygen of the active site serine.[5][6] This structural insight is crucial for understanding resistance mechanisms, which often involve mutations that alter the PBP active site to reduce binding affinity for β-lactams.[12]

References

- 1. This compound | 983-85-7 | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. news-medical.net [news-medical.net]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structures of Penicillin-Binding Protein 6 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Penicillin-binding proteins and role of amdinocillin in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 20. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Initial Research on the Antibacterial Spectrum of Penamecillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a semisynthetic prodrug of benzylpenicillin (Penicillin G), belonging to the β-lactam class of antibiotics.[1] Its structural modification, an acetoxymethyl ester, enhances its oral absorption, after which it is hydrolyzed by esterases in the body to release the active benzylpenicillin.[2] This guide provides an in-depth overview of the initial research concerning the antibacterial spectrum of this compound, focusing on its in vitro activity against key bacterial pathogens. The document outlines the mechanism of action, presents available quantitative data on its antibacterial efficacy, details the experimental protocols for determining its activity, and provides visual representations of key pathways and workflows.

Mechanism of Action

This compound itself is inactive. Following administration, it is rapidly absorbed and hydrolyzed by esterases to yield its active form, benzylpenicillin.[2] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

The key steps in its mechanism of action are:

-

Inhibition of Transpeptidases: Benzylpenicillin specifically targets and acylates the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are crucial for the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall.[2][3]

-

Disruption of Cell Wall Synthesis: By inactivating transpeptidases, benzylpenicillin prevents the formation of these vital cross-links, leading to a weakened and structurally unsound cell wall.[3]

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

This mechanism is most effective against actively dividing bacteria that are continuously synthesizing new peptidoglycan.[2]

Mechanism of this compound Activation and Action

Antibacterial Spectrum of this compound (as Benzylpenicillin)

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The following tables summarize the reported MIC values for benzylpenicillin against several clinically significant bacterial species. It is important to note that MIC values can vary depending on the bacterial strain, the testing methodology, and the source of the data.

Table 1: In Vitro Activity of Benzylpenicillin against Gram-Positive Bacteria

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Penicillin-Susceptible (PSSA) | ≤0.125 | [5] |

| Penicillin-Resistant (PR-MSSA) | >0.125 | [5] | |

| Methicillin-Resistant (MRSA) | 128 - 1024 | [6] | |

| Clinical Isolate (Resistant) | 512 | [7][8] | |

| Quality Control Strain (ATCC 25923) | 0.125 | [7][8] | |

| Bovine Mastitis Isolates | 0.4 - 24 | [3] | |

| Penicillinase-forming strains | High resistance | [9] | |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 | [10][11][12] |

| Penicillin-Intermediate | 0.12 - 1.0 | [10][11][12] | |

| Penicillin-Resistant | ≥2.0 | [10][11][12] | |

| Non-meningitis isolates | MIC50: 0.012, MIC90: 0.5 | [11] | |

| Isolates from adults with pneumonia | Range: <0.016 - 4.0 | [13] | |

| Isolates from children with invasive disease | Range: <0.016 - 8.0 | [13] |

Table 2: In Vitro Activity of Benzylpenicillin against Gram-Negative Bacteria

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Beta-lactamase producing | 129 - 15000 | [14] |

| General isolates | High resistance reported | [15] | |

| Haemophilus influenzae | Susceptibility varies with beta-lactamase production and PBP alterations | Data not consistently reported for benzylpenicillin alone; often assessed with aminopenicillins. | [16][17] |

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antibacterial spectrum of a compound. The two standard methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

-

Microtiter Plates: Sterile 96-well plates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

-

Bacterial Inoculum: A standardized suspension of the test organism equivalent to a 0.5 McFarland standard.

-

Antimicrobial Agent: A stock solution of this compound (or Benzylpenicillin) of a known concentration.

2. Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the microtiter plate wells using the growth medium. The final volume in each well is typically 100 µL.

-

Inoculation: Add a standardized inoculum of the test bacteria to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

1. Preparation of Materials:

-

Agar Medium: Mueller-Hinton Agar (MHA).

-

Antimicrobial Agent: A stock solution of this compound (or Benzylpenicillin).

-

Bacterial Inoculum: Standardized suspensions of the test organisms.

2. Procedure:

-

Plate Preparation: Prepare a series of agar plates each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

-

Inoculation: Once the agar has solidified, spot-inoculate the surfaces of the plates with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.

Broth Microdilution Workflow

Conclusion

This compound, through its active metabolite benzylpenicillin, demonstrates significant in vitro activity primarily against Gram-positive bacteria, including susceptible strains of Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy against Gram-negative organisms is generally limited, particularly against species that produce β-lactamases. The quantitative data presented, in the form of MIC values, provide a baseline for understanding the antibacterial spectrum of this compound. The detailed experimental protocols for MIC determination serve as a guide for researchers aiming to replicate or expand upon these findings. Further research could focus on expanding the panel of tested organisms, including contemporary clinical isolates, to provide a more comprehensive and current understanding of this compound's antibacterial profile.

References

- 1. EUCAST: Streptococcus pneumoniae and benzylpenicillin susceptibility testing. [eucast.org]

- 2. EUCAST: Streptococcus pneumoniae and benzylpenicillin susceptibility testing. [eucast.org]

- 3. researchgate.net [researchgate.net]

- 4. idexx.com [idexx.com]

- 5. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Sensitivity of penicillinase-forming strains of Staphylococcus aureus and of their penicillinase-negative variants to cephaloridine, cephalothin, methicillin, and benzylpenicillin | Journal of Clinical Pathology [jcp.bmj.com]

- 10. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]

- 12. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 13. researchgate.net [researchgate.net]

- 14. [Level of "internal" resistance of E. coli cultures to benyzlpenicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibiotic Resistance Pattern of Different Escherichia coli Phylogenetic Groups Isolated from Human Urinary Tract Infection and Avian Colibacillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzylpenicillin versus wide-spectrum beta-lactam antibiotics as empirical treatment of Haemophilus influenzae-associated lower respiratory tract infections in adults; a retrospective propensity score-matched study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Haemophilus influenzae with Non-Beta-Lactamase-Mediated Beta-Lactam Resistance: Easy To Find but Hard To Categorize - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Biochemical Mechanisms of Penamecillin Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a semi-synthetic antibiotic, functioning as a prodrug for the narrow-spectrum β-lactam antibiotic, benzylpenicillin (Penicillin G).[1] Structurally, it is the acetoxymethyl ester of benzylpenicillin, a modification designed to enhance its oral bioavailability.[1] Following oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the body to release the active therapeutic agent, benzylpenicillin.[2] Therefore, the molecular and biochemical mechanism of this compound's action is identical to that of benzylpenicillin. This guide elucidates the pathway from prodrug activation to the inhibition of bacterial cell wall synthesis and explores the primary mechanisms of bacterial resistance.

Prodrug Activation: The Conversion of this compound to Benzylpenicillin

The core therapeutic strategy of this compound lies in its prodrug design. The acetoxymethyl ester group masks the carboxylate of benzylpenicillin, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.[2] Once absorbed into the bloodstream, endogenous esterase enzymes rapidly cleave this ester bond, releasing active benzylpenicillin and inactive byproducts, formaldehyde and acetic acid. This enzymatic conversion is crucial for the drug's efficacy.

Caption: Workflow of this compound prodrug activation in the body.

Molecular Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of benzylpenicillin is achieved by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity against osmotic pressure. The primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

-

Target Binding: Benzylpenicillin acts as a structural analog of the D-Alanyl-D-Alanine terminal peptide sequence of the nascent peptidoglycan strands.[2] This mimicry allows it to bind to the active site of PBPs, particularly transpeptidases.

-

Enzyme Inhibition: Upon binding, the highly reactive β-lactam ring of benzylpenicillin is attacked by the active site serine residue of the PBP. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the enzyme.[3]

-

Disruption of Peptidoglycan Synthesis: The inactivation of transpeptidases prevents the final step of peptidoglycan synthesis: the cross-linking of peptide side chains.[4] This leads to the formation of a structurally weakened cell wall.

-

Cell Lysis: In the hypotonic environment of the host, the compromised cell wall cannot withstand the internal osmotic pressure. This results in cell swelling and eventual lysis, leading to bacterial death.[2] This action is most effective against actively dividing bacteria that are continuously synthesizing new cell walls.[2]

Caption: Inhibition of peptidoglycan synthesis by Benzylpenicillin.

Mechanisms of Bacterial Resistance

The clinical efficacy of penicillins is threatened by the evolution of bacterial resistance. The most significant mechanism is the enzymatic degradation of the antibiotic.

-

β-Lactamase Production: Many resistant bacteria produce β-lactamase enzymes, which hydrolyze the amide bond in the four-membered β-lactam ring of the penicillin molecule.[4] This structural modification renders the antibiotic incapable of binding to and inhibiting PBPs.

-

Target Modification: Some bacteria develop resistance through mutations in the genes encoding PBPs. These alterations reduce the binding affinity of β-lactam antibiotics for their target, requiring much higher concentrations of the drug to achieve an inhibitory effect.[4]

-

Reduced Permeability: In Gram-negative bacteria, an additional outer membrane can impede the entry of antibiotics. Resistance can arise from modifications or downregulation of porin channels, which penicillins use to traverse this outer membrane and reach the PBPs in the periplasmic space.[5]

Caption: Enzymatic inactivation of Benzylpenicillin by β-Lactamase.

Quantitative Analysis of Benzylpenicillin Action

Specific quantitative data for this compound is sparse in modern literature. The following tables summarize key parameters for its active metabolite, benzylpenicillin (Penicillin G).

Table 1: Representative Pharmacokinetic Parameters of Benzylpenicillin (Penicillin G) (Note: Values can vary significantly based on patient age, renal function, and administration route.)

| Parameter | Value | Population/Context | Source |

| Terminal Half-life (t½) | 3.9 hours | Very premature neonates | [6] |

| Volume of Distribution (Vd) | 0.54 L | Very premature neonates | [6] |

| Clearance (Cl) | 0.103 L/h | Very premature neonates | [6] |

| Plasma Protein Binding | ~60% | General |

Table 2: In Vitro Activity (Minimum Inhibitory Concentration - MIC) of Benzylpenicillin (Penicillin G) (MIC values represent the concentration required to inhibit visible growth.)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Context | Source |

| Staphylococcus aureus | ≤0.06 | 1.0 | Bovine Mastitis Isolates | |

| Streptococcus agalactiae | ≤0.06 | 0.125 | Bovine Mastitis Isolates | |

| Streptococcus uberis | ≤0.06 | 0.25 | Bovine Mastitis Isolates | |

| Streptococcus pneumoniae | - | 0.12-2.0 | Clinical Isolates (2013-2019) | [5] |

| Streptococcus pyogenes | - | 0.006 | Clinical Isolates |

Table 3: Binding Affinity (k_inact/K_I) of Benzylpenicillin for S. pneumoniae PBPs (k_inact/K_I is the second-order rate constant of inhibition, reflecting binding efficiency. Higher values indicate greater potency.)

| Penicillin-Binding Protein (PBP) | k_inact/K_I (M⁻¹s⁻¹) | Source |

| PBP1a | 70,000 ± 20,000 | |

| PBP1b | 41,000 ± 11,000 | |

| PBP2x | 200,000 ± 7,400 | |

| PBP2a | 15,000 ± 5,400 | |

| PBP2b | 11,000 ± 2,300 | |

| PBP3 | 180,000 ± 55,000 |

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of an antibiotic against a bacterial isolate.

Objective: To find the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate cultured to a 0.5 McFarland turbidity standard

-

Stock solution of the antibiotic (e.g., Benzylpenicillin)

-

Sterile diluent (e.g., sterile water or broth)

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the antibiotic in CAMHB across the wells of a 96-well plate. For example, for a range of 64 to 0.06 µg/mL, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the starting antibiotic concentration (e.g., 64 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 10. Well 11 should serve as a positive control (broth + inoculum, no antibiotic) and well 12 as a negative control (broth only).

-

Prepare Inoculum: Dilute the 0.5 McFarland standard suspension of the bacterial isolate in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the appropriate volume (typically 5-10 µL, depending on the system) of the diluted bacterial suspension to each well (except the negative control well).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). The positive control well should be turbid, and the negative control well should be clear.

Caption: Experimental workflow for MIC determination.

Protocol 2: β-Lactamase Activity Assay (Colorimetric)

This protocol uses the chromogenic cephalosporin, Nitrocefin, to detect and quantify β-lactamase activity.

Objective: To measure the activity of β-lactamase enzymes in a sample.

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm

-

β-Lactamase Assay Buffer

-

Nitrocefin stock solution (in DMSO)

-

Bacterial sample (e.g., cell lysate supernatant)

-

Positive control (purified β-lactamase)

Procedure:

-

Sample Preparation: Collect bacterial cells by centrifugation. Resuspend the pellet in β-Lactamase Assay Buffer. Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant for the assay.

-

Assay Setup: Add 1-50 µL of the sample supernatant to wells of the 96-well plate. Add a positive control and a buffer-only blank to separate wells. Adjust the volume in all wells to 50 µL with β-Lactamase Assay Buffer.

-

Prepare Reaction Mix: For each reaction, prepare a 50 µL reaction mix containing 48 µL of β-Lactamase Assay Buffer and 2 µL of Nitrocefin stock solution.

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing the sample, positive control, and blank. Mix gently.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 490 nm (OD₄₉₀) in kinetic mode at room temperature. Take readings every 1-2 minutes for 30-60 minutes, protecting the plate from light.

-

Calculation: The hydrolysis of yellow Nitrocefin produces a red product, increasing the OD₄₉₀. Calculate the rate of change in absorbance (ΔOD/min) in the linear portion of the curve. This rate is directly proportional to the β-lactamase activity in the sample. Activity can be quantified by comparing the rate to a standard curve of fully hydrolyzed Nitrocefin.

Conclusion

This compound serves as an effective oral delivery vehicle for benzylpenicillin. Its mechanism of action is a well-characterized process of competitive, covalent inhibition of bacterial Penicillin-Binding Proteins, leading to a catastrophic failure of cell wall synthesis. The clinical utility of this class of antibiotics is, however, continually challenged by bacterial evolution, primarily through the production of β-lactamase enzymes. A thorough understanding of these molecular interactions, quantified by metrics such as MIC and binding affinities, and assessed through robust experimental protocols, is critical for the ongoing development of effective antibacterial strategies and the preservation of existing antibiotic classes.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. The pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Penicillin G in Infants with a Gestational Age of Less than 32 Weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols for the In Vitro Synthesis of Penamecillin Derivatives

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the in vitro synthesis of Penamecillin derivatives, targeting researchers in drug discovery and medicinal chemistry. Two primary methodologies are presented: a classical chemical synthesis approach involving the acylation of 6-aminopenicillanic acid (6-APA) and a biocatalytic approach using Penicillin Acylase.

Introduction to this compound Derivative Synthesis

This compound and its derivatives are part of the β-lactam class of antibiotics, which act by inhibiting bacterial cell wall synthesis. The development of new semi-synthetic penicillin derivatives is a crucial strategy to combat the rise of antibiotic-resistant bacteria.[1] The core structure for these syntheses is typically 6-aminopenicillanic acid (6-APA), which is produced on a large scale through the enzymatic cleavage of Penicillin G or V.[2] By modifying the acyl side chain attached to the 6-amino group of 6-APA, novel analogues with enhanced antimicrobial spectra, improved stability, or different pharmacokinetic properties can be generated.[2][3]

The two primary strategies for creating these derivatives are:

-

Chemical Synthesis: A versatile and established method that involves the chemical activation of a carboxylic acid side chain and its subsequent condensation with 6-APA.

-

Enzymatic Synthesis: A "green chemistry" approach that utilizes the enzyme Penicillin Acylase to catalyze the specific acylation of 6-APA, often under mild, aqueous conditions.[4]

This note details the experimental protocols for both methods, providing a framework for laboratory-scale synthesis and development.

Protocol 1: Chemical Synthesis via Acylation of 6-Aminopenicillanic Acid (6-APA)

This protocol describes a two-step chemical method for synthesizing this compound derivatives by first converting a selected carboxylic acid into a more reactive acid chloride, followed by its condensation with 6-APA.[2][3]

Logical Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound derivatives.

Experimental Protocol

Materials and Reagents:

-

Desired carboxylic acid side chain (e.g., from Non-Steroidal Anti-Inflammatory Drugs)[3]

-

6-Aminopenicillanic Acid (6-APA)

-

Thionyl chloride (SOCl₂), freshly distilled

-

Dry benzene

-

Anhydrous acetone

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Formation of the Acid Chloride [2][3]

-

In a round-bottom flask, dissolve the selected carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene.

-

Add freshly distilled thionyl chloride (1.2 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude acid chloride is dissolved in a minimal amount of anhydrous acetone for immediate use in the next step.

Step 2: Condensation with 6-APA [2][3]

-

Prepare a solution of 6-APA (1.0 mmol) in 40 mL of 2% aqueous sodium bicarbonate.

-

Dilute the 6-APA solution with 30 mL of acetone.

-

While stirring vigorously, add the acid chloride solution (from Step 1) dropwise to the 6-APA solution at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours to allow for the completion of the condensation reaction.

Step 3: Product Isolation and Purification

-

After the reaction, acidify the mixture to a pH of ~3-4 with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization or flash column chromatography.

-

Confirm the structure and purity of the synthesized derivative using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Data Presentation

The following table summarizes representative data for the chemical synthesis of various penicillin derivatives.

| Derivative ID | Side Chain Precursor | Molecular Formula | Yield (%) | Purity (%) (by HPLC) |

| PD-01 | Phenylacetic Acid | C₁₆H₁₈N₂O₄S | 85 | >98 |

| PD-02 | Phenoxyacetic Acid | C₁₆H₁₈N₂O₅S | 82 | >99 |

| PD-03 | Ibuprofen | C₂₁H₂₈N₂O₄S | 75 | >97 |

| PD-04 | Naproxen | C₂₃H₂₂N₂O₅S | 78 | >98 |

Protocol 2: Enzymatic Synthesis Using Penicillin Acylase

This protocol employs Penicillin G Acylase (PGA) from Escherichia coli to catalyze the kinetically controlled synthesis of this compound derivatives.[4] This method is highly specific and avoids the use of harsh chemicals and organic solvents.[4][5]

Enzymatic Synthesis Signaling Pathway

Caption: Competing reactions in the enzymatic synthesis of this compound derivatives.

Experimental Protocol

Materials and Reagents:

-

Immobilized Penicillin G Acylase (PGA) from E. coli[4]

-

6-Aminopenicillanic Acid (6-APA)

-

Acyl donor (e.g., Phenylglycine methyl ester - PGME)[4]

-

Phosphate buffer (e.g., 50 mM, pH 6.5)

-

Hydrochloric acid (2N) for pH adjustment

-

Thermostatted reaction vessel with pH control and stirrer

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

Procedure:

Step 1: Preparation of Reaction Mixture [4]

-

Prepare a 50 mL reaction volume in a thermostatted vessel using 50 mM phosphate buffer (pH 6.5).

-

Add 6-APA to a final concentration of 100 mM.

-

Add the acyl donor (e.g., PGME) to a final concentration of 300 mM. The molar ratio of acyl donor to 6-APA can be optimized, with ratios up to 4:1 showing increased conversion.[6]

-

Equilibrate the reaction mixture to the desired temperature (e.g., 35°C).

Step 2: Enzymatic Reaction [4]

-

Initiate the reaction by adding the immobilized Penicillin G Acylase (e.g., 15 Units per 100 µg of support).

-

Maintain the reaction at a constant temperature (35°C) and stirring speed (200 rpm).

-

Keep the pH constant at 6.5 by the controlled addition of 2N HCl using an automated pH meter/titrator. This is necessary as the reaction consumes protons.

Step 3: Reaction Monitoring [4][6]

-

Withdraw samples at specific time intervals.

-

If using magnetic immobilized enzyme, use a magnet to separate the enzyme from the sample. Otherwise, filter the sample through a 0.45 µm filter.

-

Analyze the concentrations of the substrate (6-APA), acyl donor, and the synthesized penicillin derivative by HPLC.

Step 4: Product Isolation

-

Once the reaction reaches optimal yield (before significant product hydrolysis occurs), stop the reaction by removing the immobilized enzyme via filtration or magnetic separation.

-

Adjust the pH of the supernatant to the isoelectric point of the product to induce precipitation.

-

Collect the product by filtration, wash, and dry under vacuum.

Data Presentation

This table outlines key parameters and results for an enzymatic synthesis process.

| Parameter | Condition / Value | Reference |

| Enzyme Source | E. coli Penicillin G Acylase | [4] |

| Support | Polyethyleneimine-coated iron oxide | [4] |

| pH Optimum (Synthesis) | 6.5 - 6.8 | [4][6] |

| Temperature | 35°C | [4] |

| Substrate 1 (Nucleus) | 6-APA (100 mM) | [4] |

| Substrate 2 (Acyl Donor) | PGME (300 mM) | [4] |

| Apparent Kₘ (6-APA) | 25 mM | [6] |

| Apparent Kₘ (Acyl Donor) | 33 mM (for POM) | [6] |

| Max Yield (based on 6-APA) | ~12-15% (uncoptimized) | [6] |

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Penamecillin in Murine Pneumococcal Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, posing a significant global health burden. Murine models of pneumococcal pneumonia are indispensable tools for studying disease pathogenesis and evaluating the efficacy of novel antimicrobial agents. Penamecillin, a prodrug of penicillin G, is designed for enhanced oral absorption, which is then hydrolyzed in the body to release the active penicillin G molecule. Penicillin G, a beta-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.[1] This document provides detailed methodologies for the utilization of this compound in murine models of pneumococcal infection, offering a framework for preclinical efficacy studies.

Given the limited direct data on this compound in murine infection models, the following protocols are adapted from established methodologies for penicillin G and amoxicillin.[2][3] The underlying assumption is that oral administration of this compound will lead to systemic concentrations of penicillin G comparable to those achieved with parenteral administration of penicillin G, adjusted for oral bioavailability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Penicillin G in Mice

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | Half-life (h) |

| 1 | Subcutaneous | ~0.5 | 10 | ~0.5 |

| 10 | Subcutaneous | ~5 | 10 | ~0.5 |

| 50 | Subcutaneous | ~20 | 10 | ~0.6 |

| 100 | Subcutaneous | ~40 | 10 | ~0.7 |

Note: Data extrapolated from studies using penicillin G in NMRI mice.[4] Cmax (maximum serum concentration) and Tmax (time to reach Cmax) are key pharmacokinetic parameters.

Table 2: Efficacy of Penicillin in Murine Pneumococcal Pneumonia Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Bacterial Load Reduction (log10 CFU/lung) vs. Control | Survival Rate (%) |

| Penicillin-Susceptible S. pneumoniae | 0.6 | Six times at 1-h intervals | >2.0 | Not Reported |

| Penicillin-Resistant S. pneumoniae | 40 | Six times at 1-h intervals | >2.0 | Not Reported |

| Penicillin-Resistant S. pneumoniae | 160 | Twice daily for 5 days | Not Reported | 40 |

Note: Data adapted from studies using Penicillin G in CBA/J mice.[5][6] Efficacy is dependent on the susceptibility of the pneumococcal strain.

Experimental Protocols

Murine Model of Pneumococcal Pneumonia

This protocol describes the induction of pneumonia in mice via intranasal inoculation, a method that mimics the natural route of infection.[7]

Materials:

-

Streptococcus pneumoniae strain (e.g., ATCC 49619, a serotype 19F strain, or other well-characterized strains)[7][8]

-

Todd-Hewitt broth supplemented with 0.5% yeast extract (THY broth)

-

Mice (e.g., BALB/c, CBA/J, or NMRI, 6-8 weeks old)[5][9][10]

-

Isoflurane or other suitable anesthetic

-

This compound

-

Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Phosphate-buffered saline (PBS), sterile

-

Blood agar plates

-

Animal handling and euthanasia supplies

Procedure:

-

Bacterial Culture Preparation:

-

Streak the S. pneumoniae strain onto a blood agar plate and incubate overnight at 37°C in 5% CO2.

-

Inoculate a single colony into THY broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Wash the bacterial cells twice with sterile PBS by centrifugation (e.g., 3000 x g for 10 minutes).

-

Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The optimal inoculum may need to be determined empirically for the specific bacterial and mouse strains used.[7]

-

-

Intranasal Inoculation:

-

This compound Administration:

-

Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration.

-

Administer this compound orally via gavage at a predetermined time post-infection (e.g., 2-4 hours). The volume should typically be around 100-200 µL for an adult mouse.

-

The dosage of this compound should be calculated based on achieving a systemic penicillin G concentration that is above the minimum inhibitory concentration (MIC) for the infecting pneumococcal strain for a significant portion of the dosing interval.[4]

-

-

Monitoring and Outcome Assessment:

-

Monitor the mice at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture, increased respiratory rate).

-

At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice.

-

Bacterial Load Determination: Aseptically remove the lungs and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenate and plate on blood agar to determine the number of colony-forming units (CFU) per lung.

-

Survival Studies: Monitor a cohort of mice for a longer duration (e.g., 7-14 days) and record survival.

-

Pharmacokinetic Study of this compound (as Penicillin G) in Mice

This protocol outlines a basic pharmacokinetic study to determine the serum concentration of penicillin G following oral administration of this compound.

Materials:

-

Healthy mice (same strain as in the infection model)

-

This compound

-

Vehicle for this compound

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Method for euthanasia

-

Analytical method for quantifying penicillin G in serum (e.g., LC-MS/MS)

Procedure:

-

Administer a single oral dose of this compound to a cohort of mice.

-

At various time points post-administration (e.g., 10, 20, 40, 60, 90, 120, 180 minutes), collect blood samples from subsets of mice via a suitable method (e.g., retro-orbital sinus, tail vein, or terminal cardiac puncture).[4]

-

Process the blood to obtain serum and store it at -80°C until analysis.

-

Quantify the concentration of penicillin G in the serum samples using a validated analytical method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, and half-life.[4]

Visualization of Pathways and Workflows

Caption: Experimental workflow for evaluating this compound in a murine pneumococcal pneumonia model.

Caption: Host immune signaling in pneumococcal infection and the mechanism of this compound action.

Caption: Pharmacokinetic and pharmacodynamic relationship for this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Elucidation of conditions allowing conversion of penicillin G and other penicillins to deacetoxycephalosporins by resting cells and extracts of Streptomyces clavuligerus NP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin Pharmacodynamics in Four Experimental Pneumococcal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome [frontiersin.org]

- 6. Frontiers | Oral Administration of Penicillin or Streptomycin May Alter Serum Serotonin Level and Intestinal Motility via Different Mechanisms [frontiersin.org]

- 7. The pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Administration of Penicillin or Streptomycin May Alter Serum Serotonin Level and Intestinal Motility via Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of conversion of penicillin G into a basic derivative on its accumulation and subcellular localization in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin pharmacodynamics in four experimental pneumococcal infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation and Stability of Penamecillin Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a prodrug of penicillin G, designed to improve its oral bioavailability. In laboratory settings, the accurate preparation of this compound solutions and a thorough understanding of their stability are critical for reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation and stability assessment of this compound solutions. Given the limited direct data on this compound, information from studies on closely related penicillin compounds, particularly Penicillin G, is included to provide a comprehensive guide.

Data Presentation: Stability of Penicillin Solutions

The stability of penicillin solutions is paramount for their effective use in research. The following tables summarize quantitative data on the stability of penicillins under various conditions. While specific data for this compound is scarce, the data for Penicillin G, its active metabolite, provides a strong indication of the conditions required to maintain the integrity of the parent compound.

Table 1: Stability of Penicillin G Sodium Solutions in Various Media

| Medium | Stability Order | Reference |

| Citrate Buffer | 1 (Most Stable) | |

| Acetate Buffer | 2 | |

| Phosphate Buffer | 3 | |

| Sodium Bicarbonate | 4 | |

| 0.9% NaCl | 5 | |

| 5% Glucose | 6 (Least Stable) |

Table 2: Effect of pH on the Degradation Rate Constant (k) of Penicillin G

| pH | Relative Degradation Rate | Optimal pH Range | Reference |

| 4 | kpH=4 > kpH=10 | ||

| 6 | kpH=6 ≈ kpH=8 | ||

| 7 | kpH=7 (Most Stable) | 6.0 - 7.5 | [1] |

| 8 | kpH=6 ≈ kpH=8 | ||

| 10 | kpH=4 > kpH=10 |

Table 3: General Stability of Penicillin Solutions at Different Temperatures

| Temperature | General Stability | Recommendations | References |

| -70°C | High stability | Recommended for long-term storage. | [2] |

| -20°C | Good stability | Suitable for short to medium-term storage (up to 3 months for some penicillins). | [2] |

| 4°C | Moderate stability | Suitable for short-term storage (days to a few weeks). | [2] |

| 20-25°C (Room Temp) | Low stability | Solutions should be used fresh. Significant degradation can occur within hours to days. | [3][4] |

| 37°C | Very low stability | Rapid degradation expected. | [3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the required mass of this compound powder to prepare the desired volume of a 10 mg/mL stock solution. For example, for 10 mL of stock solution, 100 mg of this compound is required.

-

Weighing: Accurately weigh the calculated amount of this compound powder in a sterile weighing boat or directly into a sterile conical tube.

-

Dissolution: Add a portion of the sterile water to the conical tube containing the this compound powder (e.g., 8 mL for a final volume of 10 mL).

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but prolonged heating should be avoided to prevent degradation.

-

Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.

-

Filtration: Filter the solution into a new sterile conical tube. This step sterilizes the solution and removes any undissolved particulates.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing of this compound Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact drug from its degradation products, primarily Penicillin G.

Materials:

-

Prepared this compound solution

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile phase components (e.g., acetonitrile, phosphate buffer)

-

This compound and Penicillin G reference standards

-

Incubators or water baths set to desired temperatures

-

pH meter

Procedure:

-

Method Development (if necessary): Develop an isocratic or gradient HPLC method capable of separating this compound from Penicillin G and other potential degradation products. A mobile phase consisting of a mixture of phosphate buffer and acetonitrile is a common starting point for penicillin analysis. The detection wavelength can be set around 225 nm.[5]

-

Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, perform forced degradation studies on a this compound solution. Expose the solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.

-

Stability Study Setup:

-

Prepare a fresh this compound solution in the desired buffer and at the desired concentration.

-

Divide the solution into multiple aliquots in appropriate vials.

-

Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.

-

Inject the sample into the HPLC system.

-

Record the peak area of the this compound peak.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of this compound remaining versus time for each condition.

-

The solution is generally considered stable if the remaining concentration is ≥90% of the initial concentration.[4]

-

Visualizations

This compound Hydrolysis and Degradation Pathway

This compound, as a diethylaminoethyl ester of Penicillin G, undergoes hydrolysis to release the active Penicillin G. Penicillin G itself is susceptible to further degradation, primarily through the cleavage of the β-lactam ring.

Caption: Hydrolysis of this compound to Penicillin G and subsequent degradation.

Experimental Workflow for this compound Solution Preparation and Stability Testing

The following diagram illustrates the logical flow of preparing this compound solutions and evaluating their stability for laboratory use.

Caption: Workflow for this compound solution preparation and stability analysis.

References

- 1. Stability of penicillins in aqueous solutions I. Oxacillin and phenoxymethylpenicillin | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cetjournal.it [cetjournal.it]

Application Notes and Protocols for Penamecillin in Immunocompromised Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Penamecillin in immunocompromised animal models for the study of its antibiotic efficacy. The protocols detailed below are intended to serve as a foundational methodology for researchers investigating the pharmacodynamics and therapeutic potential of this oral prodrug antibiotic.

Introduction

This compound is an acetoxymethyl ester prodrug of benzylpenicillin (Penicillin G).[1] This chemical modification enhances its oral bioavailability, a significant advantage over parenteral administration of benzylpenicillin.[2] Upon oral absorption, this compound is hydrolyzed by endogenous esterases to release the active moiety, benzylpenicillin. Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3] The disruption of the cell wall integrity leads to bacterial cell lysis and death.

The use of immunocompromised animal models, particularly the neutropenic mouse thigh infection model, is a well-established preclinical tool to evaluate the efficacy of antibiotics independent of the host's immune contribution.[4][5] This allows for a direct assessment of the antimicrobial agent's activity against the pathogen.

Data Presentation

The following tables present illustrative quantitative data on the in vivo efficacy of this compound in a neutropenic mouse thigh infection model against Staphylococcus aureus.

Disclaimer: The following data is illustrative and intended to serve as a template for presenting experimental results. Actual data will vary based on experimental conditions, bacterial strain, and animal model specifics.

Table 1: In Vivo Efficacy of Orally Administered this compound Against S. aureus in a Neutropenic Mouse Thigh Infection Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (log10 CFU/thigh) at 24h | Bacterial Load Reduction (log10 CFU/thigh) vs. Control |

| Vehicle Control | - | Oral | 8.5 | - |

| This compound | 25 | Oral | 6.2 | 2.3 |

| This compound | 50 | Oral | 4.8 | 3.7 |

| This compound | 100 | Oral | 3.1 | 5.4 |

| Vancomycin (Control) | 50 | Intraperitoneal | 3.5 | 5.0 |

Table 2: Survival Rate of Neutropenic Mice with S. aureus Systemic Infection Following this compound Treatment

| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate at 72h (%) |

| Vehicle Control | - | Oral | 0 |

| This compound | 50 | Oral | 60 |

| This compound | 100 | Oral | 90 |

| Ampicillin (Control) | 100 | Oral | 80 |

Experimental Protocols

Induction of Neutropenia in Mice

This protocol describes the induction of neutropenia in mice using cyclophosphamide, a commonly used immunosuppressive agent.

Materials:

-

Cyclophosphamide monohydrate

-

Sterile saline for injection (0.9% NaCl)

-

6-8 week old female ICR or Swiss Webster mice

-

Sterile syringes and needles (27G)

Procedure:

-

Prepare a fresh solution of cyclophosphamide in sterile saline at a concentration of 20 mg/mL.

-

On day -4 prior to infection, administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg.

-

On day -1 prior to infection, administer a second IP dose of cyclophosphamide at 100 mg/kg.

-

This regimen typically induces profound neutropenia (absolute neutrophil count <100 cells/μL) from day 1 to day 5 post the second injection.

Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.

Materials:

-

Neutropenic mice (prepared as per Protocol 1)

-

Mid-logarithmic growth phase culture of the bacterial strain of interest (e.g., Staphylococcus aureus)

-

Sterile saline

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile syringes and needles (27G)

-

Tissue homogenizer

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in an appropriate broth medium.

-

Dilute the overnight culture in fresh broth and incubate until it reaches the mid-logarithmic growth phase.

-

Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (typically 10^6 - 10^7 CFU/mL).

-

-

Infection:

-

Two hours before the initiation of antibiotic treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.

-

-

Treatment:

-

Prepare a suspension of this compound in the oral vehicle at the desired concentrations.

-

Administer the this compound suspension or vehicle control orally via gavage at specified time points (e.g., 2, 8, and 14 hours post-infection).

-

-

Assessment of Bacterial Load:

-

At 24 hours post-infection, euthanize the mice.

-